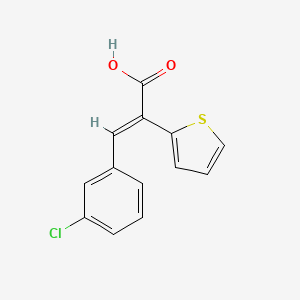

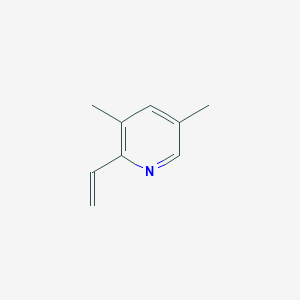

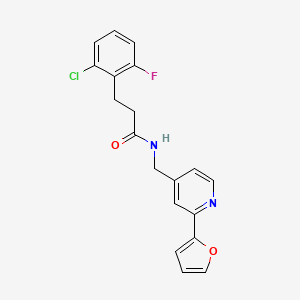

![molecular formula C16H20N2O2S B2508308 N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide CAS No. 773860-67-6](/img/structure/B2508308.png)

N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various N-substituted butanamide derivatives has been explored in several studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro affinity, as demonstrated by their low IC50 values . Another study presented the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were potent urease inhibitors. This synthesis involved a multi-step process starting from 4-(1H-indol-3-yl)butanoic acid and culminating in the formation of the desired butanamide derivatives . Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives was reported, with these compounds showing moderate lipoxygenase inhibitory activity .

Molecular Structure Analysis

The molecular structures of the synthesized butanamide derivatives were confirmed using various spectroscopic techniques. For example, the structural confirmation of the indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides was performed through spectral and elemental analysis . Similarly, the structure elucidation of the synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives was processed through 1H-NMR, IR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these butanamide derivatives typically include nucleophilic substitution reactions, as seen in the final phase of the indole-based oxadiazole scaffold synthesis . Additionally, the synthesis of lipoxygenase inhibitors involved converting organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols before reacting with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by various methods. For instance, the bivalent transition metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide were interpreted by elemental analysis, molar conductance, magnetic susceptibility, and spectroscopic techniques . The antisecretory activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides was tested against histamine-induced gastric acid secretion, indicating their potential as antiulcer agents .

Case Studies and Applications

Several of the synthesized butanamide derivatives have been evaluated for their biological activities. For example, the N-(4-phenylthiazol-2-yl)benzenesulfonamides were tested for their ability to inhibit kynurenine 3-hydroxylase, with potential implications for studying the pathophysiological role of the kynurenine pathway after neuronal injury . The novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were found to be potent urease inhibitors, suggesting their value as therapeutic agents in drug design . The new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides showed promising anticonvulsant activity, with some compounds displaying broad spectra of activity across preclinical seizure models .

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Therapeutic Potential

Urease Inhibition and Potential Therapeutic Applications

A study by Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent in vitro inhibitory potential against the urease enzyme. The compounds exhibited competitive inhibition, with significant implications for therapeutic applications in drug design programs, suggesting their utility in addressing conditions associated with urease activity (Nazir et al., 2018).

Antimicrobial Activity

The research conducted by Raval et al. (2012) presented the microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, exhibiting significant antibacterial and antifungal activities. This study underscores the potential of thiazolyl derivatives in developing new antimicrobial agents (Raval et al., 2012).

CDK2 Inhibition for Cancer Therapy

Vulpetti et al. (2006) identified N-(5-Bromo-1,3-thiazol-2-yl)butanamide as an active CDK2 inhibitor through high throughput screening, leading to the discovery of a potent and selective CDK2 inhibitor via structure-based drug design. This highlights the compound's significance in cancer therapy by targeting CDK regulation (Vulpetti et al., 2006).

Lipoxygenase Inhibition and Drug Design

Another study by Aziz‐ur‐Rehman et al. (2016) synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which were screened for lipoxygenase enzyme inhibition. The findings indicated moderately good activities, suggesting their potential as valuable therapeutic agents in addressing inflammatory conditions (Aziz‐ur‐Rehman et al., 2016).

Molecular Design and Synthesis

- Synthesis of Heterocyclic Compounds: The synthesis and evaluation of heterocyclic compounds, including thiazole and thiadiazole derivatives, have shown promise in various applications, including anticancer and anti-inflammatory activities. These studies demonstrate the versatility of thiazolyl compounds in medicinal chemistry and their potential as lead compounds for further drug development (Gomha et al., 2017; Thabet et al., 2011).

Propiedades

IUPAC Name |

N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-4-5-15(19)18-16-17-14(10-21-16)12-6-8-13(9-7-12)20-11(2)3/h6-11H,4-5H2,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOAJYRAXQLLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

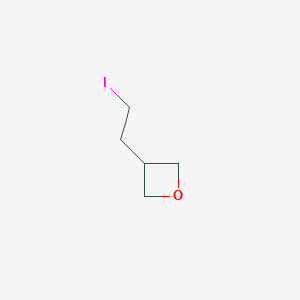

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)

![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)

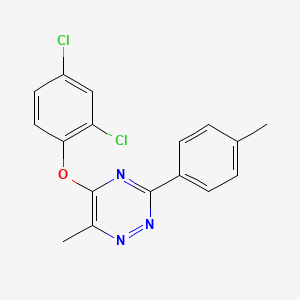

![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)

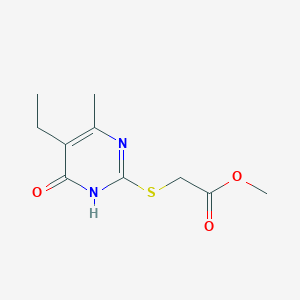

![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)